5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a piperidine ring, and a furan ring
Mechanism of Action
Target of Action
The primary targets of the compound 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors like light exposure. More research is needed to understand how these environmental factors affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and an aldehyde.
Coupling reaction: The furan-3-carbonyl chloride is then reacted with the piperidine intermediate to form the furan-3-carbonyl piperidine derivative.
Formation of the thiophene-2-carboxamide: This involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride, which is then reacted with the furan-3-carbonyl piperidine derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide: Lacks the furan ring, which may affect its biological activity and chemical properties.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both the furan and chlorine substituents, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-2-1-13(23-14)15(20)18-9-11-3-6-19(7-4-11)16(21)12-5-8-22-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMFOTXSNZZIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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